the intermidiate of AHU-377
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The intermediate of AHU-377 is a crucial compound in the synthesis of AHU-377, which is an enkephalinase inhibitor. AHU-377 is a prodrug that, upon hydrolysis, transforms into the pharmaceutically active compound LBQ657. This compound plays a significant role in the inhibition of endopeptidase, which is essential for the degradation of natriuretic peptides, bradykinin, and other vasoactive peptides .
Preparation Methods
The preparation of the intermediate of AHU-377 involves several synthetic routes and reaction conditions. One common method starts with chiral glycidyl benzyl ether as the starting material. The intermediate compound is produced through an addition reaction with a biphenyl Grignard reagent, followed by a Mitsunobu reaction with succimide or phthalimide. The benzyl protection is then removed, and the compound is oxidized to form an aldehyde. This aldehyde reacts with a phosphorus ylide reagent to obtain the target intermediate compound. The final intermediate is obtained under selective catalytic hydrogenation conditions .
Chemical Reactions Analysis
The intermediate of AHU-377 undergoes various chemical reactions, including:
Oxidation: The intermediate compound is oxidized to form an aldehyde.
Reduction: Selective catalytic hydrogenation is used to obtain the final intermediate.
Substitution: The Mitsunobu reaction involves the substitution of a hydrogen atom with a succimide or phthalimide group.
Common reagents used in these reactions include biphenyl Grignard reagent, succimide, phthalimide, and phosphorus ylide reagent. The major products formed from these reactions are the intermediate compounds that lead to the synthesis of AHU-377 .
Scientific Research Applications
The intermediate of AHU-377 has several scientific research applications:
Chemistry: It is used in the synthesis of AHU-377, which is a key compound in medicinal chemistry.
Biology: The intermediate is studied for its role in the inhibition of endopeptidase, which affects the degradation of vasoactive peptides.
Medicine: AHU-377, derived from its intermediate, is used in the treatment of heart failure and hypertension.
Industry: The intermediate is used in the pharmaceutical industry for the production of AHU-377 and its derivatives
Mechanism of Action
The intermediate of AHU-377, upon conversion to AHU-377 and subsequently to LBQ657, exerts its effects by inhibiting endopeptidase. This inhibition prevents the degradation of natriuretic peptides, bradykinin, and other vasoactive peptides, leading to increased levels of these peptides in the body. The molecular targets involved include the endopeptidase enzyme, which is responsible for the degradation of these peptides .
Comparison with Similar Compounds
The intermediate of AHU-377 can be compared with other similar compounds such as:
Sacubitril: Another neprilysin inhibitor that is used in combination with valsartan for the treatment of heart failure.
Omapatrilat: A dual inhibitor of angiotensin-converting enzyme and neprilysin.
The uniqueness of the intermediate of AHU-377 lies in its specific synthetic route and its role in the production of AHU-377, which has shown greater efficacy in treating hypertension compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELJETWNMPEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.